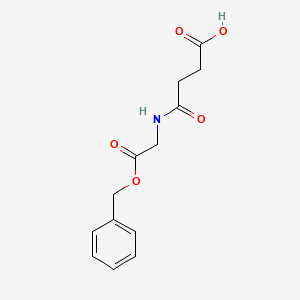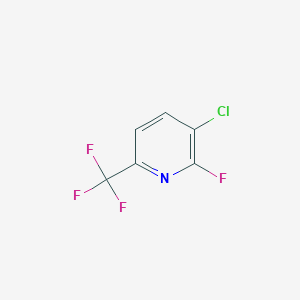
3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative and a fluorinated building block . It is used as a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives have been extensively studied . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine is characterized by the presence of a pyridine ring with fluorine and chlorine substituents .Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine are diverse. For instance, it participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . Other reactions include substitution by nucleophiles or coupling with boronic acids .Physical And Chemical Properties Analysis
The unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which is sterically the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98), contribute to the biological activities of fluorine-containing compounds .Scientific Research Applications
Synthesis of Pyridine Derivatives
A novel strategy for synthesizing polysubstituted pyridines, including those with 3-fluoro and 3-trifluoromethyl groups, was developed. This method involves C-F bond breaking in fluoroalkyl groups under metal-free conditions, offering a supplementary approach to pyridine synthesis (Chen et al., 2010).
Pesticide Synthesis
3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine derivatives are significant in pesticide synthesis. The processes for synthesizing 2,3-dichloro-5-trifluoromethyl pyridine, a related compound, have been reviewed, emphasizing its relevance in the agricultural sector (Lu Xin-xin, 2006).
Fungicide Structure Analysis
The crystal structure of fluazinam, a fungicide containing a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, was analyzed, demonstrating its stability and potential interactions in the formulation of effective fungicides (Jeon et al., 2013).
Antimicrobial Activities
Research on 2-Chloro-6-(trifluoromethyl)pyridine explored its antimicrobial properties. The compound's structure and interaction with DNA were investigated, highlighting its potential in antimicrobial applications (Evecen et al., 2017).
Synthesis Reaction Principles
The principles behind synthesizing 2-chloro-3-(trifluoromethyl)pyridine, closely related to the chemical , were examined. This study provided insights into the synthesis processes, particularly the factors influencing chlorination and fluorination reactions (Liu Guang-shen, 2014).
Electrophilic Substitution Reactions
Halogen shuffling in pyridines, including the selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine, was explored. This study offers insights into chemical manipulations for creating novel pyridine derivatives (Mongin et al., 1998).
Safety And Hazards
3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
3-chloro-2-fluoro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZQFODKWGWJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-6-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





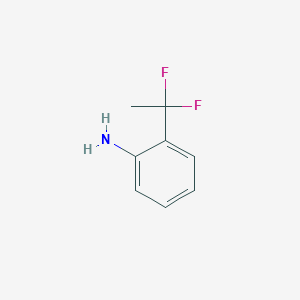
![tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B1405061.png)
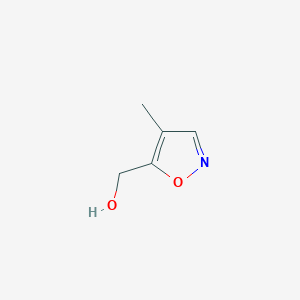
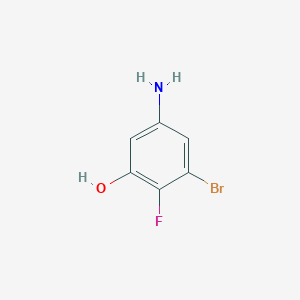


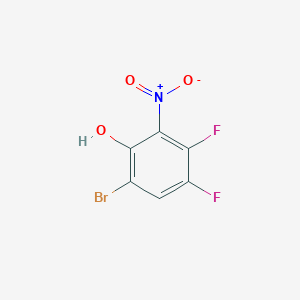
![Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone](/img/structure/B1405069.png)
![4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1405071.png)


